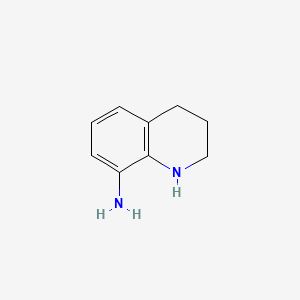

1,2,3,4-Tetrahydroquinolin-8-amine

Übersicht

Beschreibung

1,2,3,4-Tetrahydroquinolin-8-amine is a chemical compound with the CAS Number: 54012-92-9 . It has a molecular weight of 148.21 and its IUPAC name is 1,2,3,4-tetrahydro-8-quinolinamine .

Synthesis Analysis

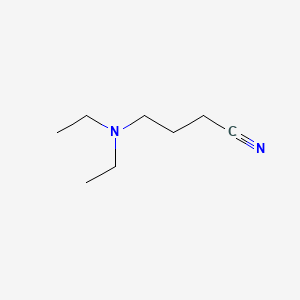

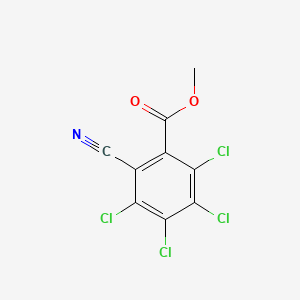

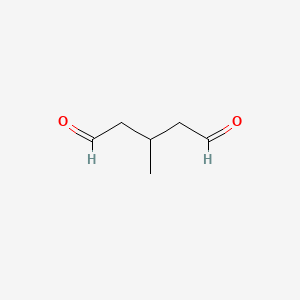

The synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine and its analogs has been a subject of interest in the scientific community . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinolin-8-amine is represented by the linear formula C9H12N2 . The InChI key for this compound is LILSBXJJIIFDGR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinolin-8-amine is a viscous liquid . It has a boiling point of 145°C at 760 mmHg . The compound should be stored at a temperature of 4°C and protected from light .Wissenschaftliche Forschungsanwendungen

Application Summary

1,2,3,4-Tetrahydroquinolin-8-amine is utilized in medicinal chemistry for the synthesis of compounds with potential therapeutic effects. It serves as a key intermediate in the construction of complex molecules designed to interact with biological targets .

Methods of Application

The compound is often incorporated into larger structures through reactions such as reductive amination, where it can provide a scaffold for further functionalization. The specific conditions, such as temperature and catalysts, are tailored to the desired reaction pathway .

Results and Outcomes

The synthesized molecules are then tested for biological activity, with outcomes including the identification of compounds with promising pharmacological profiles. Quantitative data such as IC50 values are determined to assess potency .

Organic Synthesis

Application Summary

In organic synthesis, 1,2,3,4-Tetrahydroquinolin-8-amine is used to create diverse heterocyclic compounds. Its reactivity allows for the formation of complex structures that are important in various chemical industries .

Methods of Application

Techniques like cyclization reactions are employed to derive new compounds from 1,2,3,4-Tetrahydroquinolin-8-amine. Parameters like solvent choice and reaction time are crucial for achieving high yields .

Results and Outcomes

The success of these synthetic routes is measured by the yield and purity of the resulting compounds. Analytical methods such as NMR and mass spectrometry are used to confirm the structures .

Methods of Application: 1,2,3,4-Tetrahydroquinolin-8-amine derivatives are synthesized and applied in in vitro and in vivo models to study their effects on neural cells and pathways .

Results and Outcomes: Outcomes include the identification of neuroprotective properties and mechanisms of action, which are quantified using assays that measure neuronal survival and function .

Methods of Application: Derivatives are tested against bacterial and fungal cultures, with variations in the compound’s structure used to optimize efficacy .

Results and Outcomes: Results include MIC (Minimum Inhibitory Concentration) values that indicate the effectiveness of the derivatives against specific pathogens .

Methods of Application

The compound is used to form complexes with metals, which are then tested in catalytic reactions. Reaction conditions such as temperature and pressure are carefully controlled .

Results and Outcomes: The catalytic activity is evaluated based on the turnover number (TON) and turnover frequency (TOF), providing insights into the efficiency of the catalyst .

Methods of Application: 1,2,3,4-Tetrahydroquinolin-8-amine is polymerized or incorporated into larger structures to modify material properties .

Results and Outcomes: The resulting materials are characterized for properties such as conductivity and stability, often using techniques like electron microscopy and spectroscopy .

Multicomponent Reactions (MCRs)

Application Summary

1,2,3,4-Tetrahydroquinolin-8-amine is involved in multicomponent reactions (MCRs), particularly those catalyzed by first-row transition metals. These reactions are significant for constructing complex molecules efficiently .

Methods of Application

The compound participates in MCRs involving carbon–carbon and carbon–heteroatom bond formations. The reactions are designed to be eco-friendly, with high atom/step economy, and aim to produce the targeted product with minimal by-products .

Results and Outcomes

The MCRs typically result in quantitative yields of the desired products. The efficiency of these reactions is a testament to the compound’s versatility as a building block in synthetic chemistry .

Methods of Application: A scandium-catalyzed three-component sequence involving isocyanides, aldehydes, and 1,2,3,4-tetrahydroquinolin-8-amine is employed to create these complex structures .

Results and Outcomes: The process yields the tricyclic structures in moderate to excellent yields, demonstrating the compound’s utility in facilitating diverse synthetic pathways .

Methods of Application: These analogs are synthesized and subjected to structure-activity relationship (SAR) studies to understand their mechanism of action and optimize their biological potency .

Results and Outcomes: The studies often reveal potent biological activities of these analogs, which are quantified through various bioassays and SAR analyses .

Methods of Application: The formation process involves Meldrum’s acid and typically requires careful control of reaction conditions to favor the desired cyclization .

Results and Outcomes: The outcomes are evaluated based on the yield and selectivity of the tetrahydroquinolin-2-one structures, which are crucial for the subsequent synthetic applications .

Biological Activities and SAR Studies

Application Summary

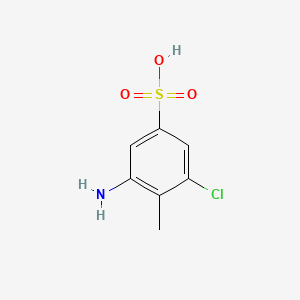

1,2,3,4-Tetrahydroquinolin-8-amine analogs are studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders. These studies are crucial for developing new therapeutic agents .

Methods of Application

The analogs are synthesized and subjected to structure-activity relationship (SAR) studies to optimize their biological activity. The synthesis often involves Pictet-Spengler reactions or modifications thereof .

Results and Outcomes: The SAR studies lead to the identification of potent biological activities, which are quantified through various bioassays, providing insights into the compound’s mechanism of action .

Lipase Mediated Biocatalysis

Application Summary

The compound is involved in lipase-mediated biocatalysis, which is a greener approach to drug synthesis and the production of drug intermediates. This method is gaining traction due to its stereoselectivity and regioselectivity .

Methods of Application: Lipases catalyze the hydrolysis of ester bonds in the compound, and genetic engineering techniques are employed to enhance the stability and efficacy of lipases for this purpose .

Results and Outcomes: The use of lipases in drug synthesis leads to the development of drugs and drug intermediates through processes that are more environmentally friendly and sustainable .

Methods of Application: The formation process typically involves Meldrum’s acid and requires careful control of reaction conditions to favor the desired cyclization .

Results and Outcomes: The outcomes are evaluated based on the yield and selectivity of the tetrahydroquinolin-2-one structures, which are crucial for subsequent synthetic applications .

Methods of Application: These derivatives are synthesized and tested against cancer cell lines to determine their efficacy and to establish IC50 values under various experimental conditions .

Results and Outcomes: The research has led to the identification of compounds with potential anticancer properties, although some cell lines like HT-29 show resistance, indicating the need for further optimization .

Safety And Hazards

The safety information for 1,2,3,4-Tetrahydroquinolin-8-amine indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Zukünftige Richtungen

The future directions for 1,2,3,4-Tetrahydroquinolin-8-amine and its analogs are promising. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILSBXJJIIFDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068900 | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroquinolin-8-amine | |

CAS RN |

54012-92-9 | |

| Record name | 8-Amino-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54012-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054012929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

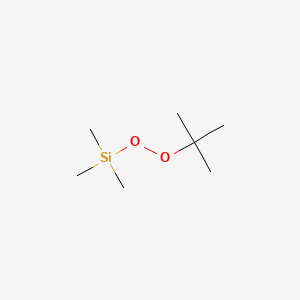

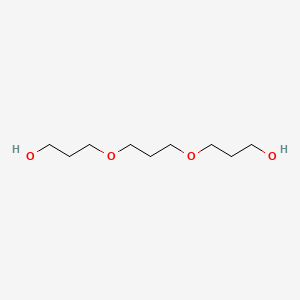

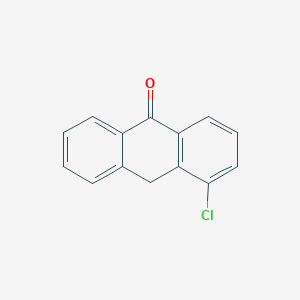

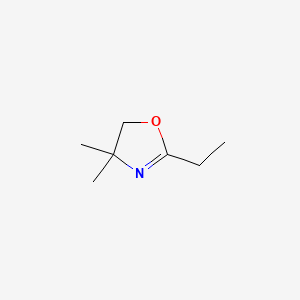

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt](/img/structure/B1593774.png)

![1-[2-(2-Methoxyethoxy)ethoxy]butane](/img/structure/B1593794.png)